Decitabine Impurity 2, also known as the α-isomer of decitabine precursor, is a significant impurity generated during the synthesis of decitabine. [, ] This impurity is of particular interest due to its close structural similarity to decitabine, a nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. [] The presence of this impurity can impact the quality and efficacy of decitabine, necessitating its control and monitoring during the manufacturing process. [, ]
While specific structural data for the α-isomer of decitabine precursor might not be extensively discussed in the provided literature, its identification as the α-isomer implies a difference in the glycosidic bond configuration compared to the desired β-isomer. [, ] This difference arises from the orientation of the 5-azacytosine moiety relative to the sugar ring. In the α-isomer, the 5-azacytosine base is oriented below the plane of the sugar ring, while in the β-isomer, it is above the plane. This seemingly minor structural variation can significantly impact the molecule's biological activity and interactions. [, ]
The primary application of the α-isomer of decitabine precursor in scientific research is as a reference standard for the quality control of decitabine. [] By having a well-characterized standard, researchers and manufacturers can develop and refine analytical methods, such as high performance liquid chromatography, to accurately quantify the amount of this impurity present in decitabine samples. [, ] This is crucial for ensuring the quality, safety, and efficacy of decitabine as a pharmaceutical product. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4